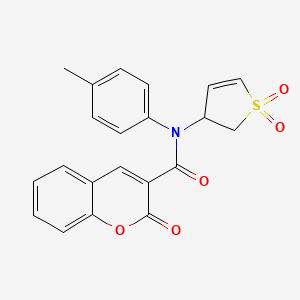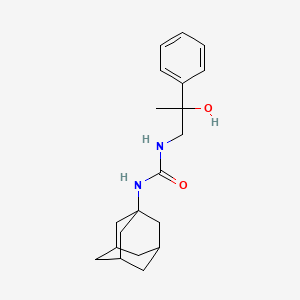![molecular formula C16H20ClN3O2 B3020924 2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide CAS No. 2094603-94-6](/img/structure/B3020924.png)
2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted phenyl ring, a hydroxymethyl group, and a cyanocyclohexyl moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting with the preparation of the chloro-substituted phenylamine. This is followed by the introduction of the hydroxymethyl group through a hydroxylation reaction. The final step involves the acylation of the phenylamine with N-(1-cyanocyclohexyl)acetamide under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-{[2-chloro-3-(carboxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide.
Reduction: Formation of 2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-aminocyclohexyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide analogs: Compounds with similar structures but different substituents on the phenyl ring or the cyclohexyl moiety.
Phenylacetamide derivatives: Compounds with a phenylacetamide core but different functional groups.
Uniqueness
This compound is unique due to its combination of a chloro-substituted phenyl ring, a hydroxymethyl group, and a cyanocyclohexyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
2-[2-chloro-3-(hydroxymethyl)anilino]-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-15-12(10-21)5-4-6-13(15)19-9-14(22)20-16(11-18)7-2-1-3-8-16/h4-6,19,21H,1-3,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOHILXBUNIJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CC=CC(=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3020842.png)
![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)



amino}acetamide](/img/structure/B3020855.png)
![3-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}propanoic acid](/img/structure/B3020856.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)
![1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3020861.png)


![4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B3020864.png)
